molecular formula C15H15NO2 B12452266 Ethyl 6-methyl-2-phenylnicotinate

Ethyl 6-methyl-2-phenylnicotinate

Cat. No.: B12452266
M. Wt: 241.28 g/mol
InChI Key: VIVYUASSKZZJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-phenylnicotinate is an organic compound with the molecular formula C15H15NO2. It is an ester derivative of nicotinic acid, characterized by the presence of a phenyl group at the second position and a methyl group at the sixth position of the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-2-phenylnicotinate typically involves the esterification of 6-methyl-2-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-2-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 6-methyl-2-phenylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-phenylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

  • Ethyl 2-methyl-6-phenylnicotinate
  • Ethyl 2-methyl-3-phenylnicotinate
  • Ethyl 6-methyl-3-phenylnicotinate

Comparison: Ethyl 6-methyl-2-phenylnicotinate is unique due to the specific positioning of the methyl and phenyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties compared to its isomers. For instance, the position of the phenyl group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 6-methyl-2-phenylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-3-18-15(17)13-10-9-11(2)16-14(13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

VIVYUASSKZZJRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.